molecular formula C11H14ClNO2S B7906243 4-[(3-Chlorophenyl)sulfonyl]piperidine

4-[(3-Chlorophenyl)sulfonyl]piperidine

Cat. No.: B7906243
M. Wt: 259.75 g/mol
InChI Key: CQFKNMOVZKICLX-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)sulfonyl]piperidine (CAS 946400-08-4) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a piperidine ring sulfonylated at the 4-position with a 3-chlorophenyl group, a structural motif present in compounds investigated for various biological activities. Recent research highlights the application of this sulfonyl piperidine scaffold in antimalarial drug discovery. Specifically, derivatives containing this core structure have been synthesized and shown promising in vitro activity against Plasmodium falciparum , the most lethal malaria parasite . The mechanism of action for such compounds is believed to involve the inhibition of key parasitic enzymes, such as falcipain-2, a cysteine protease essential for the parasite's survival . With a molecular formula of C 11 H 14 ClNO 2 S and a molecular weight of 259.75 g/mol , this reagent serves as a versatile intermediate for further chemical functionalization. It is offered for research applications, including as a building block in organic synthesis, a precursor for the development of protease inhibitors, and a core structure in the design of compound libraries for high-throughput screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFKNMOVZKICLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Piperidine, a secondary amine, undergoes nucleophilic attack on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. The base (e.g., sodium carbonate) neutralizes HCl byproducts, shifting the equilibrium toward product formation. A typical procedure involves:

  • Reagent Setup : Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) or water.

  • Sulfonyl Chloride Addition : 3-Chlorobenzenesulfonyl chloride (1.1 eq) is added dropwise at 0–5°C.

  • Base Introduction : Aqueous Na₂CO₃ (15% w/v) is introduced to maintain pH 9–10.

  • Stirring and Isolation : The mixture is stirred at room temperature for 3–6 hours, followed by extraction with DCM and evaporation to yield the crude product.

Key Data :

ParameterValue
SolventWater or DCM
Temperature0–25°C
Reaction Time3–6 hours
Yield70–85% (estimated)

Purification and Characterization

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

  • IR Spectroscopy : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (CDCl₃) : δ 7.4–7.6 (m, 4H, aromatic), 3.2–3.5 (m, 4H, piperidine CH₂), 1.5–1.7 (m, 6H, piperidine CH₂).

Alternative Synthesis via Piperidine Carboxylate Intermediate

For enhanced regioselectivity, ethyl piperidin-4-carboxylate serves as a precursor, enabling sulfonylation at the nitrogen before decarboxylation.

Stepwise Procedure

  • Sulfonylation : Ethyl piperidin-4-carboxylate reacts with 3-chlorobenzenesulfonyl chloride in water/Na₂CO₃ (3 hours, room temperature).

  • Carbohydrazide Formation : The ester is converted to carbohydrazide using hydrazine hydrate in methanol.

  • Decarboxylation : Acidic hydrolysis removes the carboxyl group, yielding this compound.

Optimization Insights :

  • Hydrazine Hydrate Concentration : 80% hydrazine hydrate achieves complete conversion in 3 hours.

  • Decarboxylation Catalyst : HCl (6M) at reflux for 2 hours ensures efficient removal of the carboxyl group.

Resolution of Racemic Mixtures

If chirality is required, chemical resolution using chiral acids (e.g., D-camphorsulfonic acid) separates enantiomers. For racemic this compound:

  • Salt Formation : The racemate is treated with D-camphorsulfonic acid in acetonitrile.

  • Crystallization : Selective precipitation of the (S)-enantiomer salt occurs at 50°C.

  • Liberation : The free base is obtained via NaOH treatment.

Yield : 74% enantiomeric excess (adapted from).

Challenges and Mitigation Strategies

Side Reactions

  • Over-Sulfonylation : Piperidine’s secondary amine reduces this risk compared to primary amines.

  • Hydrolysis of Sulfonyl Chloride : Controlled pH (9–10) and low temperature minimize hydrolysis.

Solvent Selection

  • Polar Aprotic Solvents : DMF or acetonitrile improve solubility but complicate purification.

  • Water-DCM Biphasic Systems : Facilitate easy isolation and reduce side reactions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct SulfonylationShort reaction timeRequires strict pH control70–85%
Carboxylate RouteHigh regioselectivityMulti-step, lower atom economy50–65%
ResolutionEnantiopure productAdditional purification steps60–74%

Industrial Scalability Considerations

For large-scale production, direct sulfonylation in water is preferred due to:

  • Cost Efficiency : Avoids organic solvents.

  • Simplified Workup : Filtration replaces extraction.

  • Catalyst Recycling : Na₂CO₃ can be recovered from aqueous phases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group acts as a strong electron-withdrawing group, facilitating nucleophilic substitution at adjacent positions. For example:

  • Displacement by amines : Reaction with ethyl piperidin-4-carboxylate in aqueous Na₂CO₃ yields N-sulfonated piperidine derivatives (pH 9–10, 3 hours, 79% yield) .

  • Alkylation : Treatment with alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions (K₂CO₃ or NaH) forms alkylated products via SN2 mechanisms .

Table 1: Nucleophilic Substitution Conditions

NucleophileReagent/ConditionsProductYieldSource
Piperidine derivativeNa₂CO₃, H₂O, 3 hoursN-sulfonated piperidine79%
1-Bromo-3-chloropropaneNaH, THF, 4 hours5-Chloro-2-(4-chlorophenyl)pentylcyanide85%

Reduction Reactions

The sulfonyl group remains stable under typical reduction conditions, allowing selective modification of other functional groups:

  • Nitrile to amine reduction : Sodium borohydride/CoCl₂ in methanol reduces nitriles to primary amines (-30°C, 1 hour, 79% yield) .

  • Ketone reduction : Borane-THF complex selectively reduces ketones to secondary alcohols without affecting the sulfonyl group.

Cyclization Reactions

Intramolecular cyclization is promoted by alkaline conditions:

  • Piperidine ring formation : 5-Chloro-2-(4-chlorophenyl)pentan-1-amine undergoes cyclization with K₂CO₃ in acetonitrile (room temperature, 12 hours, 54% yield) .

Equation :

C11H14ClN+K2CO3CH3CN(RS)-3-(4-chlorophenyl)piperidine+KCl+H2O\text{C}_{11}\text{H}_{14}\text{ClN} + \text{K}_2\text{CO}_3 \xrightarrow{\text{CH}_3\text{CN}} \text{(RS)-3-(4-chlorophenyl)piperidine} + \text{KCl} + \text{H}_2\text{O}

Condensation Reactions

The sulfonyl group directs regioselectivity in heterocycle synthesis:

  • 1,3,4-Oxadiazole formation : Reaction with carbon disulfide and hydrazine hydrate produces oxadiazole-thiol derivatives (reflux, 2.5 hours) .

  • Schiff base synthesis : Condensation with aromatic aldehydes yields imine derivatives under acidic conditions .

Table 2: Heterocyclic Derivative Synthesis

ReactantConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 2.5 hoursPiperidine-4-carbohydrazide72%
Carbon disulfideDMF, LiH, 4–5 hours1,3,4-Oxadiazole-thiol derivatives68%

Resolution of Racemates

Chiral resolution enables access to enantiomerically pure forms:

  • D-Camphorsulfonic acid resolution : (RS)-3-(4-chlorophenyl)piperidine forms diastereomeric salts, yielding (S)-enantiomer with >98% ee after NaOH treatment .

Optimized Conditions :

  • Resolution agent: D-camphorsulfonic acid (1:0.6 molar ratio)

  • Solvent: Acetonitrile, 50°C, 12 hours

  • Final yield: 74%

Stability Under Oxidative Conditions

The sulfonyl group resists oxidation, allowing selective modification of sulfide moieties in related compounds:

  • Sulfoxide formation : H₂O₂ in acetic acid oxidizes sulfide derivatives to sulfoxides (20°C, 2 hours).

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-[(3-Chlorophenyl)sulfonyl]piperidine typically involves the reaction of piperidine with chlorophenylsulfonyl chloride. Various methods have been employed to enhance yield and purity, including solvent-free conditions and microwave-assisted synthesis. The structural characteristics are crucial for understanding its biological activity, as modifications can lead to variations in pharmacological effects.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, a study demonstrated that certain derivatives inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus effectively, with minimum inhibitory concentration (MIC) values indicating strong activity compared to standard antibiotics .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit lipoxygenase activity, which is pivotal in inflammatory processes. Specific derivatives showed inhibition rates comparable to established anti-inflammatory drugs .
  • Anticancer Potential : Some studies have reported the anticancer properties of compounds based on the piperidine scaffold. The sulfonamide functionality is believed to enhance the cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This is particularly relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Therapeutic Applications

The therapeutic applications of this compound extend into several medical fields:

  • Neurological Disorders : Due to its AChE inhibitory activity, it shows promise in the treatment of Alzheimer's disease. Compounds derived from this structure have demonstrated effective inhibition of cholinesterase enzymes, which are critical in managing cognitive decline associated with neurodegeneration .
  • Infectious Diseases : The antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Its efficacy against E. coli and S. aureus highlights its potential use in treating infections where traditional antibiotics fail .
  • Cancer Therapy : The anticancer activity suggests that this compound could be developed into a chemotherapeutic agent, particularly for cancers sensitive to sulfonamide derivatives .

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

StudyFindingsApplication
Li et al., 2014Demonstrated antibacterial activity against S. typhi and E. coliAntibiotic development
Omar et al., 1996Reported anti-inflammatory effects through lipoxygenase inhibitionAnti-inflammatory drug design
Kumar et al., 2009Showed anticancer effects with low IC50 values against various cancer cell linesCancer therapeutics
Nithiya et al., 2011Evaluated AChE inhibition potentialAlzheimer's disease treatment

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Positional Isomerism: 3-Cl vs. 4-Chlorophenyl

The positional isomer 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3) exhibits distinct electronic and steric effects compared to the 3-Cl analogue. 283.75) . However, the 3-Cl configuration may offer better steric complementarity in enzyme binding pockets, as seen in USP5 inhibitors where meta-substituted aryl groups enhance target engagement .

Functional Group Variations: Sulfonyl vs. Sulfanyl

~1.5 for sulfonyl analogues). This modification is advantageous in CNS-targeting drugs where blood-brain barrier penetration is critical .

Extended Moieties: Benzoyl-Glycine Derivatives

Adding a benzoyl-glycine group to the sulfonylpiperidine core (e.g., compound 37 in ) improves aqueous solubility (due to carboxylate formation) and introduces hydrogen-bonding motifs. This derivative achieved a 65% synthetic yield and demonstrated nanomolar-level inhibition of USP5, highlighting the role of auxiliary groups in enhancing bioactivity .

Biological Activity

4-[(3-Chlorophenyl)sulfonyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a piperidine ring substituted with a chlorophenylsulfonyl group. The synthesis typically involves the reaction of piperidine derivatives with chlorophenylsulfonyl chloride under basic conditions. Characterization of the synthesized compounds is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.

Antibacterial Properties

Research has demonstrated that this compound exhibits moderate to strong antibacterial activity against several strains of bacteria. In particular, it has shown efficacy against:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

The compound's antibacterial activity can be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor :

  • Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its ability to inhibit AChE, an important target in the treatment of Alzheimer's disease. Studies have reported IC50 values indicating strong inhibitory effects, suggesting potential use in neurodegenerative disease management .
  • Urease Inhibition : Urease is another target for the compound, with studies indicating that it exhibits strong inhibitory activity. This property could be beneficial in treating conditions related to urease-producing bacteria .

In Silico Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into how the compound binds to enzymes and receptors, further elucidating its mechanism of action .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in:

  • Antimicrobial therapy : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.
  • Neuropharmacology : As an AChE inhibitor, it may contribute to cognitive enhancement or neuroprotection in Alzheimer's disease.
  • Metabolic disorders : There is preliminary evidence suggesting that compounds with similar structures can influence glucose metabolism, indicating potential applications in diabetes management .

Data Tables

Activity TypeTarget Organism/EnzymeObserved EffectIC50 Value
AntibacterialSalmonella typhiModerate to strongNot specified
AntibacterialBacillus subtilisModerate to strongNot specified
Acetylcholinesterase InhibitorHuman AChEStrong inhibitionIC50 = 2.14 ± 0.003 µM
Urease InhibitorUrease from Bacillus spp.Strong inhibitionNot specified

Q & A

Q. What are the standard synthetic routes for 4-[(3-Chlorophenyl)sulfonyl]piperidine?

The compound is typically synthesized via nucleophilic substitution between 4-(3-chlorophenyl)piperidine and 3-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine or NaOH). The reaction is conducted in anhydrous dichloromethane or DMF at 0–25°C, followed by purification via recrystallization or column chromatography . For hydrochloride salts, post-synthesis treatment with HCl in methanol or ethanol is used .

Q. How can researchers confirm the structural integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify sulfonyl group integration and piperidine ring conformation (e.g., δ 3.79 ppm for piperidine protons adjacent to the sulfonyl group) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 296.2133) .
  • HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include:

  • LogP : Predicted ~2.5 (indicating moderate lipophilicity), relevant for membrane permeability in biological assays .
  • Solubility : Limited aqueous solubility (~0.1 mg/mL in water); use polar aprotic solvents (e.g., DMSO) for stock solutions .
  • Stability : Hydrolytically stable under acidic conditions but sensitive to strong bases, which may cleave the sulfonyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of the piperidine core?

Yield optimization strategies include:

  • Solvent selection : Anhydrous DMF improves sulfonyl chloride reactivity compared to dichloromethane .
  • Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the piperidine nitrogen .
  • Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., sulfonate ester formation) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:

  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonyl group reactivity .
  • Compound purity : Trace impurities (e.g., unreacted piperidine) may skew IC50_{50} values; validate purity via HPLC before assays .
  • Target specificity : Off-target effects (e.g., CYP450 inhibition) should be ruled out using counter-screening panels .

Q. What computational approaches are suitable for modeling interactions between this compound and protein targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses in USP5 or kinase active sites, focusing on sulfonyl-pi interactions and halogen bonding with the 3-chlorophenyl group .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility of the piperidine ring .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

SAR strategies include:

  • Piperidine substitution : Introducing methyl groups at the 3-position increases steric hindrance, reducing off-target binding to adrenergic receptors .
  • Sulfonyl modifications : Replacing the 3-chlorophenyl group with electron-deficient aromatics (e.g., 3-CF3_3) improves target affinity by ~10-fold in USP5 inhibitors .
  • Bioisosteres : Substituting the sulfonyl group with phosphonate or carbonyl moieties to modulate polarity and metabolic stability .

Q. What methodologies mitigate solubility challenges in in vitro assays?

  • Co-solvents : Use <1% DMSO in aqueous buffers to maintain compound solubility without inducing cytotoxicity .
  • Salt formation : Prepare hydrochloride salts (e.g., this compound HCl) to enhance water solubility for pharmacokinetic studies .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in cell-based assays .

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